4-(2-Ethyl-piperidin-1-ylmethyl)-phenylamine
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Description
4-(2-Ethyl-piperidin-1-ylmethyl)-phenylamine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation in Ligand Development
Arylcycloalkylamines, including phenyl piperidines, play a significant role in developing ligands for D2-like receptors, crucial in antipsychotic agents. Studies on arylalkyl substituents like 4-(2-Ethyl-piperidin-1-ylmethyl)-phenylamine have shown improvements in the potency and selectivity of binding affinity at D2-like receptors. This research suggests the composite structure of these molecules, including 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, is responsible for their selectivity and potency, indicating potential applications in therapeutic agents targeting neuropsychiatric disorders (Sikazwe et al., 2009).
Role in the Treatment of Neuropsychiatric Disorders
Dopamine, a key neurotransmitter, is involved in several neuropsychiatric disorders. Antagonists and partial agonists of D2 receptors, featuring structures like this compound, are utilized in treating conditions such as schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore associated with high D2 receptor affinity includes aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. Recent advancements underscore the therapeutic potential of D2 receptor modulators, highlighting the importance of this compound in developing novel treatment options (Jůza et al., 2022).
Chemistry and Pharmacokinetics
The compound this compound also plays a role in the chemistry and pharmacokinetics of certain drugs. For example, Bilastine, an antihistamine used for allergic rhinitis, features a structure closely related to this compound. Understanding the chemical and pharmacokinetic properties of such compounds is essential for developing new drugs with improved efficacy and safety profiles. Studies focusing on these aspects contribute to a broader understanding of how structural variations can impact drug behavior in the body (Sharma et al., 2021).
Synthetic Routes Exploration
Exploring synthetic routes for compounds like this compound is crucial for pharmaceutical applications. Research on the synthesis of vandetanib, a cancer treatment drug, involves analyzing various synthetic routes that include steps such as substitution, deprotection, and methylation, which are relevant to synthesizing compounds with the this compound structure. Such studies are vital for identifying more efficient and economically viable production methods for pharmaceuticals (Mi, 2015).
Properties
IUPAC Name |
4-[(2-ethylpiperidin-1-yl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-14-5-3-4-10-16(14)11-12-6-8-13(15)9-7-12/h6-9,14H,2-5,10-11,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPDGGMRKWOGHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804450 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.